Methyl 2-(3-amino-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
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Overview
Description
Methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate is a heterocyclic compound that features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-2H-pyrrole-5-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-nitro-5-oxo-2H-pyrrol-1-yl)acetate
- Methyl 2-(4-hydroxy-5-oxo-2H-pyrrol-1-yl)acetate
- Methyl 2-(4-chloro-5-oxo-2H-pyrrol-1-yl)acetate
Uniqueness
Methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents at the same position .
Properties
CAS No. |
154261-78-6 |
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Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate |
InChI |
InChI=1S/C7H10N2O3/c1-12-6(10)4-9-3-2-5(8)7(9)11/h2H,3-4,8H2,1H3 |
InChI Key |
PDIXBDLTXAMBBY-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1CC=C(C1=O)N |
Canonical SMILES |
COC(=O)CN1CC=C(C1=O)N |
Synonyms |
1H-Pyrrole-1-aceticacid,3-amino-2,5-dihydro-2-oxo-,methylester(9CI) |
Origin of Product |
United States |
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